5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound characterized by its unique structure, which includes a furan ring, a pyrimidine ring, and various substituents such as bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps, including the formation of the furan and pyrimidine rings, followed by the introduction of the bromine and chlorine substituents. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: This step often involves the condensation of urea or thiourea with β-dicarbonyl compounds.
Introduction of Substituents: The bromine and chlorine atoms can be introduced through halogenation reactions using reagents such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially leading to debromination or dechlorination.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Compounds with new substituents replacing the halogen atoms.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules through various chemical reactions.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine
The compound’s structure suggests potential pharmacological properties, making it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one .
Chlorfenapyr: 4-Bromo-2-(4-chlorophenyl)-1-(ethoxymethyl)-5-(trifluoromethyl)-1H-pyrrol-3-carbonitrile.
Uniqueness
The uniqueness of 5-({4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12BrClN2O4S |
---|---|
Molecular Weight |
455.7 g/mol |
IUPAC Name |
5-[[4-bromo-5-(4-chlorophenyl)sulfanylfuran-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H12BrClN2O4S/c1-20-14(22)12(15(23)21(2)17(20)24)7-10-8-13(18)16(25-10)26-11-5-3-9(19)4-6-11/h3-8H,1-2H3 |
InChI Key |
ANMGYTQUZQBFMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC2=CC(=C(O2)SC3=CC=C(C=C3)Cl)Br)C(=O)N(C1=O)C |
Origin of Product |
United States |
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